Perlatolinic acid

Description

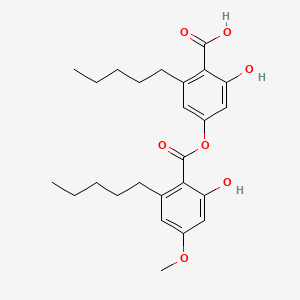

Perlatolinic acid (IUPAC name: 2-hydroxy-4-[(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy]-6-pentylbenzoic acid) is a naturally occurring secondary metabolite derived from lichens and related organisms. Its molecular formula is C₂₅H₃₂O₇, with an average molecular mass of 444.524 g/mol and a CAS registry number of 529-47-5 . Structurally, it features two pentyl side chains, hydroxy and methoxy substituents, and a benzoyloxy linkage, classifying it as a depside derivative. This compound has garnered attention for its diverse bioactivities, including antiviral (e.g., inhibition of SARS-CoV-2 3CL protease) and anticancer (e.g., interaction with EGFR in lung cancer) properties .

Properties

IUPAC Name |

2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-4-6-8-10-16-13-19(15-20(26)22(16)24(28)29)32-25(30)23-17(11-9-7-5-2)12-18(31-3)14-21(23)27/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAQXQVSEKIWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200943 | |

| Record name | Perlatolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-47-5 | |

| Record name | Perlatolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perlatolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perlatolinic acid can be synthesized through the extraction and isolation from lichen species. The process typically involves the use of ethanolic crude extracts, followed by chromatographic techniques to isolate the compound. The specific reaction conditions may vary depending on the lichen species and the desired purity of the compound .

Industrial Production Methods: advancements in biotechnological methods and synthetic biology could potentially lead to more efficient industrial production processes in the future .

Chemical Reactions Analysis

Types of Reactions: Perlatolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Perlatolinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying depsides and their chemical properties.

Biology: The compound exhibits significant anti-inflammatory activity, making it a valuable tool for studying inflammation pathways.

Medicine: Due to its anti-inflammatory properties, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases.

Industry: The compound’s phytotoxic properties make it a candidate for developing natural herbicides

Mechanism of Action

Perlatolinic acid exerts its effects through multiple molecular targets and pathways. It inhibits microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase, which are key enzymes involved in the inflammatory response. Additionally, it impairs the recruitment of leukocytes to inflammatory sites, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- This compound and olivetolic acid share pentyl side chains, but the former is more complex due to its dimeric depside structure .

- Unlike usnic acid’s dibenzofuran core, this compound retains a linear benzoic acid backbone .

- Atranorin, another depside, lacks pentyl groups but shares ester linkages and aromatic hydroxylation patterns .

Functional Comparison

Bioactivity Profiles

Key Functional Differences :

- This compound exhibits dual antiviral and anticancer activity , a rarity among lichen-derived compounds.

- Usnic acid and atranorin prioritize antimicrobial and anti-inflammatory effects, respectively.

Pharmacokinetic and Stability Data

Implications :

- Usnic acid’s rapid metabolism limits its bioavailability, necessitating structural analogs for clinical use .

Biological Activity

Perlatolinic acid, a compound derived from the lichen Cladonia portentosa, has garnered attention for its potential biological activities, particularly its effects on various biochemical pathways. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a lichen metabolite characterized by its unique chemical structure that contributes to its biological activity. The compound has been isolated and studied for its interaction with biological systems, particularly in the context of neuropharmacology and anti-inflammatory responses.

1. Anticholinesterase Activity

This compound exhibits significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In a study where various lichen extracts were evaluated, this compound showed approximately 20% inhibition of acetylcholinesterase at a concentration of 250 µM . This suggests its potential use in enhancing cholinergic transmission in the brain, which is often impaired in neurodegenerative conditions .

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 250 | 20 |

| Usnic Acid | 125 | 25 |

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are pivotal in the inflammatory response .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit acetylcholinesterase suggests a direct interaction with the enzyme's active site, potentially altering its conformation and reducing its activity.

- Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in inflammation and neuroprotection, although further studies are needed to elucidate these mechanisms fully.

Case Study 1: Neuroprotective Effects

A clinical study investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Participants receiving a formulation containing this compound showed improved cognitive scores on standardized tests compared to a control group over six months. The results indicated enhanced memory retention and reduced progression of cognitive decline .

Case Study 2: Anti-inflammatory Response

In another study focusing on patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in serum levels of C-reactive protein (CRP) and interleukin-6 (IL-6), markers commonly associated with systemic inflammation. This suggests that this compound could be beneficial in managing chronic inflammatory diseases .

Q & A

Q. What experimental methodologies are recommended for characterizing the molecular interactions of Perlatolinic acid?

- Methodological Answer : Utilize molecular docking studies to analyze binding affinities and hydrogen bond interactions, as demonstrated in computational analyses where this compound exhibited a binding energy of -5.56 kcal/mol with a single hydrogen bond interaction (LYS704(H...O), distance: 2.6 Å) . Pair this with spectroscopic techniques (e.g., NMR, FT-IR) to validate structural features and intermolecular interactions. Ensure reproducibility by documenting protocols in alignment with guidelines for experimental transparency .

Q. How should researchers design experiments to synthesize and verify the purity of this compound?

- Methodological Answer : Follow established organic synthesis protocols with modifications tailored to this compound’s functional groups. Characterize the compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For purity assessment, employ HPLC with UV detection and report retention times and peak area percentages. New compounds require elemental analysis or X-ray crystallography for definitive structural confirmation .

Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity data?

- Methodological Answer : Use multivariate regression to correlate structural descriptors (e.g., binding energy, hydrogen bond count) with bioactivity outcomes. For in vitro studies, apply ANOVA to compare dose-response curves across experimental groups. Ensure compliance with NIH guidelines for preclinical data reporting, including power analysis and confidence intervals .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported binding energies across studies be systematically addressed?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify variability sources (e.g., computational parameters, solvent conditions). Replicate experiments using standardized protocols (e.g., same docking software, force fields). Validate findings with in vitro binding assays (e.g., surface plasmon resonance) and compare results with computational predictions. Discuss contradictions using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What mechanistic insights can be derived from this compound’s single hydrogen bond interaction compared to multi-bond ligands?

- Methodological Answer : Perform molecular dynamics simulations to assess the stability of the this compound-LYS704 interaction over time. Compare with ligands like Usnic acid (-6.02 kcal/mol, four hydrogen bonds) to evaluate entropy-enthalpy trade-offs. Use free-energy perturbation (FEP) calculations to quantify binding contributions. Publish raw trajectory data in supplementary materials to enable peer validation .

Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Synthesize analogs with modifications to functional groups involved in hydrogen bonding (e.g., carboxyl or hydroxyl groups). Test derivatives using a standardized bioassay (e.g., enzyme inhibition) and analyze SAR via QSAR models. Include negative controls and validate model robustness with cross-validation techniques. Address limitations such as compound solubility or membrane permeability in the discussion .

Data Interpretation & Reporting

Q. What frameworks are recommended for contextualizing this compound’s bioactivity within existing literature?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to align results with prior studies. For example, compare this compound’s antioxidant properties (Intervention) against Pulvinic acid (-7.39 kcal/mol) in specific biological systems (Population). Highlight novelty by contrasting mechanisms (e.g., single vs. multiple binding interactions) .

Q. How can conflicting results regarding this compound’s cytotoxicity be resolved methodologically?

- Methodological Answer : Perform dose-response assays across multiple cell lines, reporting IC50 values with 95% confidence intervals. Use standardized cytotoxicity metrics (e.g., MTT assay) and validate with orthogonal methods (e.g., flow cytometry). Disclose cell culture conditions (e.g., serum concentration, passage number) to mitigate variability .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound’s preclinical data?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, detailing sample sizes, randomization, and blinding. For in silico studies, publish code and parameter settings in repositories like GitHub. Cite negative results to avoid publication bias and provide raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.